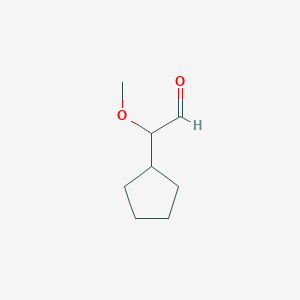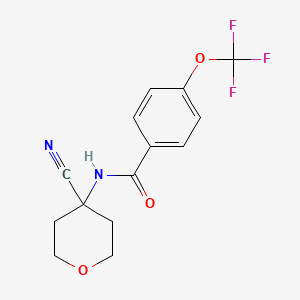
2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, also known as PIFA, is a widely used organic compound in scientific research. It is a white crystalline powder that is soluble in organic solvents like chloroform, acetone, and methanol. PIFA has gained significant attention in recent years due to its unique chemical properties, which make it an ideal candidate for various scientific applications.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds similar in structure to 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and evaluation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with different phenyl acetamide derivatives demonstrated significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of fluorine atoms in the phenyl ring of these derivatives notably enhanced their antimicrobial properties, suggesting that similar compounds may possess valuable antimicrobial activities (Parikh & Joshi, 2014).
Anticancer Activity
Another potential application is in the field of anticancer research. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, with structural resemblance, were synthesized and studied for their anticancer activity. Some of these compounds showed high selectivity and potent inhibitory effects against human lung adenocarcinoma cells, indicating potential for development into anticancer agents. This suggests that compounds like 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide could also be explored for their anticancer properties (Evren et al., 2019).
Antiprotozoal and Antimycobacterial Activity
Additionally, research on quinoxaline-oxadiazole hybrids, derived from similar structural frameworks, has shown promising antiprotozoal and antimycobacterial activities. These compounds were effective against Trypanosoma cruzi, the causative agent of Chagas disease, in both in vitro and short-term in vivo models. This indicates a potential research application for 2-(5-phenylisoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in developing antiprotozoal and antimycobacterial agents (Patel et al., 2017).
Antifungal Agents
Research on substituted 5-phenoxyalkyl-3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines has highlighted their utility as antifungal agents. This suggests that compounds with isoxazole rings, similar to the compound , could also be investigated for their potential as antifungal medications, providing a basis for further research in this area (Mullen et al., 1988).
Propriétés
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)13-6-8-14(9-7-13)22-17(24)11-15-10-16(25-23-15)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIDNAVZCGPRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-{4-[(ethylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2678278.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2678281.png)
![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2678284.png)
![N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2678285.png)


![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)
![N-cyclopentyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2678291.png)

![5-tert-butyl-3-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678293.png)